5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride
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Description
5H,6H,7H,8H-Imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride is a compound with the CAS Number: 139183-92-9 . It has a molecular weight of 202.64 and its IUPAC name is 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride . It is a solid substance stored at room temperature under an inert atmosphere .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O2.ClH/c11-8(12)6-1-2-7-3-9-5-10(7)4-6;/h3,5-6H,1-2,4H2,(H,11,12);1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid substance that is stored at room temperature under an inert atmosphere .Safety and Hazards
Future Directions
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . Its unique chemical structure and versatility, as well as its optical behaviors and biological properties, suggest that it has great potential in several research areas, from materials science to the pharmaceutical field . Future developments are expected to focus on these areas.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride involves the reaction of 2,3-diaminopyrazine with ethyl glyoxylate followed by cyclization and subsequent hydrolysis to yield the final product.", "Starting Materials": [ "2,3-diaminopyrazine", "ethyl glyoxylate", "hydrochloric acid", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2,3-diaminopyrazine in ethanol and add ethyl glyoxylate dropwise with stirring.", "Step 2: Heat the reaction mixture at reflux for 4 hours.", "Step 3: Cool the reaction mixture and add hydrochloric acid to adjust the pH to 2.", "Step 4: Add sodium hydroxide to adjust the pH to 8.", "Step 5: Heat the reaction mixture at reflux for 2 hours.", "Step 6: Cool the reaction mixture and filter the solid product.", "Step 7: Wash the solid product with water and dry in a vacuum oven to yield 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid.", "Step 8: Dissolve the product in hydrochloric acid and evaporate to dryness to yield 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride." ] } | |
CAS No. |
2567495-16-1 |
Molecular Formula |
C7H10ClN3O2 |
Molecular Weight |
203.6 |
Purity |
95 |
Origin of Product |
United States |
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